3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate

Catalog No.
S615856
CAS No.
27244-54-8
M.F
C6H11O9P
M. Wt
258.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate

CAS Number

27244-54-8

Product Name

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate

IUPAC Name

(4S,5R)-4,5-dihydroxy-2-oxo-6-phosphonooxyhexanoic acid

Molecular Formula

C6H11O9P

Molecular Weight

258.12 g/mol

InChI

InChI=1S/C6H11O9P/c7-3(1-4(8)6(10)11)5(9)2-15-16(12,13)14/h3,5,7,9H,1-2H2,(H,10,11)(H2,12,13,14)/t3-,5+/m0/s1

InChI Key

OVPRPPOVAXRCED-WVZVXSGGSA-N

SMILES

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O

Synonyms

2-keto-3-deoxy-6-phosphogluconate, 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate, KDPG intermediate

Canonical SMILES

C(C(C(COP(=O)(O)O)O)O)C(=O)C(=O)O

Isomeric SMILES

C([C@@H]([C@@H](COP(=O)(O)O)O)O)C(=O)C(=O)O

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate, also known as 2-keto-3-deoxy-6-phosphogluconate, is a significant intermediate in the Entner-Doudoroff pathway, a metabolic route utilized by various heterotrophic prokaryotes. This compound plays a crucial role in carbohydrate metabolism, particularly in the breakdown of sugars to generate energy. Its chemical formula is C6H11O9PC_6H_{11}O_9P, and it is characterized by a keto group and a phosphate group attached to a hexose skeleton.

The compound participates in several enzymatic reactions within the Entner-Doudoroff pathway. Key reactions include:

  • Conversion to D-Glyceraldehyde 3-phosphate and Pyruvate:
    2dehydro3deoxyDgluconate6phosphateDglyceraldehyde3phosphate+Pyruvate2-dehydro-3-deoxy-D-gluconate6-phosphate\rightarrow D-glyceraldehyde3-phosphate+Pyruvate
  • Formation from Phosphogluconate:
    6phosphoDgluconate2dehydro3deoxy6phosphoDgluconate+H2O6-phospho-D-gluconate\rightarrow 2-dehydro-3-deoxy-6-phospho-D-gluconate+H_2O

These reactions highlight the compound's role as both a substrate and product in metabolic pathways, emphasizing its importance in energy production and biosynthesis.

3-Deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate exhibits biological activity primarily as a metabolite in bacterial species. It is integral to the Entner-Doudoroff pathway, which facilitates the catabolism of glucose and other carbohydrates. This pathway is especially relevant in certain bacteria, allowing them to utilize sugars efficiently. The compound's biological significance extends to its involvement in various metabolic processes, including energy production and carbon metabolism.

The synthesis of 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate can occur through microbial fermentation processes or chemical synthesis. Notably:

  • Microbial Synthesis: Certain bacteria can naturally synthesize this compound via the Entner-Doudoroff pathway.
  • Chemical Synthesis: Laboratory methods may involve the phosphorylation of precursor compounds or enzymatic routes utilizing specific enzymes such as aldolases and dehydratases.

Research has explored these synthesis routes, revealing insights into optimizing production for potential applications in biotechnology .

This compound has several applications, particularly in biochemistry and microbiology:

  • Metabolic Studies: It serves as a model compound for studying carbohydrate metabolism.
  • Biotechnology: Its role in microbial metabolism makes it a target for genetic engineering efforts aimed at enhancing biofuel production.
  • Pharmaceuticals: Understanding its pathways may lead to novel antibiotic development strategies by targeting bacterial metabolism.

Studies on the interactions of 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate with various enzymes have shown that it acts as a substrate for key metabolic enzymes involved in carbohydrate degradation. For instance, it interacts with aldolases and dehydratases that facilitate its conversion into other metabolites essential for energy production.

Several compounds share structural or functional similarities with 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Keto-D-gluconic acidContains a keto group; no phosphatePrecursor to various biosynthetic pathways
D-Glyceraldehyde 3-phosphateAldose sugar; involved in glycolysisCentral role in energy metabolism
Fructose-bisphosphatePhosphate ester; key intermediateInvolved in both glycolysis and gluconeogenesis
6-Phosphogluconic acidContains multiple hydroxyl groupsIntermediate in pentose phosphate pathway

The uniqueness of 3-deoxy-D-erythro-hex-2-ulosonic acid 6-phosphate lies in its specific role within the Entner-Doudoroff pathway, distinguishing it from other similar compounds that may participate in different metabolic routes or have varying structural features.

Physical Description

Solid

XLogP3

-3.4

Other CAS

27244-54-8

Wikipedia

2-dehydro-3-deoxy-6-phospho-D-gluconic acid

Dates

Modify: 2024-04-14

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